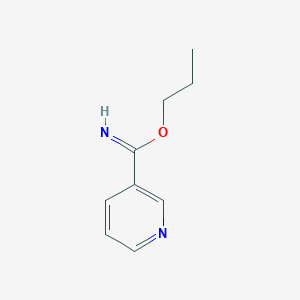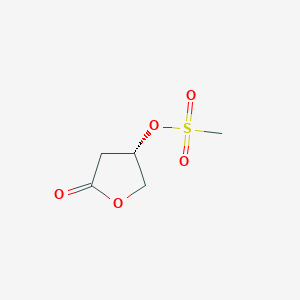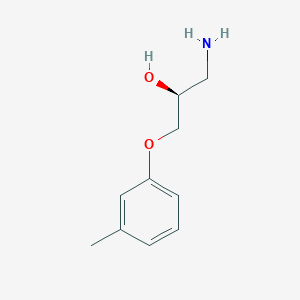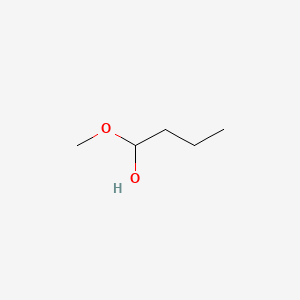
3-Pyridinecarboximidic acid, propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboximidic acid, propyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a carboximidic acid group and a propyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidic acid, propyl ester typically involves the esterification of 3-pyridinecarboximidic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
3-Pyridinecarboximidic acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-pyridinecarboximidic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed
Hydrolysis: 3-Pyridinecarboximidic acid and propanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Pyridinecarboximidic acid, propyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Pyridinecarboximidic acid, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pyridine ring can also participate in binding interactions with proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxylic acid: Lacks the ester group, making it less lipophilic.
3-Pyridinecarboximidic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a propyl ester group.
4-Pyridinecarboximidic acid, propyl ester: The carboximidic acid group is positioned at the 4-position on the pyridine ring.
Uniqueness
3-Pyridinecarboximidic acid, propyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
特性
CAS番号 |
143966-29-4 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
propyl pyridine-3-carboximidate |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-9(10)8-4-3-5-11-7-8/h3-5,7,10H,2,6H2,1H3 |
InChIキー |
JJJRVXVHMCAYLB-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=N)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)



![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)
